L-Prolyl-L-seryl-L-phenylalanine L-Prolyl-L-seryl-L-phenylalanine Pro-Ser-Phe is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 847780-71-6
VCID: VC17306854
InChI: InChI=1S/C17H23N3O5/c21-10-14(20-15(22)12-7-4-8-18-12)16(23)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,18,21H,4,7-10H2,(H,19,23)(H,20,22)(H,24,25)/t12-,13-,14-/m0/s1
SMILES:
Molecular Formula: C17H23N3O5
Molecular Weight: 349.4 g/mol

L-Prolyl-L-seryl-L-phenylalanine

CAS No.: 847780-71-6

Cat. No.: VC17306854

Molecular Formula: C17H23N3O5

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

L-Prolyl-L-seryl-L-phenylalanine - 847780-71-6

Specification

CAS No. 847780-71-6
Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
IUPAC Name (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C17H23N3O5/c21-10-14(20-15(22)12-7-4-8-18-12)16(23)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,18,21H,4,7-10H2,(H,19,23)(H,20,22)(H,24,25)/t12-,13-,14-/m0/s1
Standard InChI Key QKDIHFHGHBYTKB-IHRRRGAJSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(NC1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The tripeptide’s structure (Fig. 1) is defined by its backbone sequence:

  • Serine (N-terminal): Contributes a polar hydroxyl group (-OH) at the β-carbon, enhancing hydrophilicity and hydrogen-bonding capacity.

  • Proline (Central): Introduces a pyrrolidine ring that restricts conformational flexibility, potentially stabilizing secondary structures like β-turns.

  • Phenylalanine (C-terminal): Provides an aromatic benzyl side chain, enabling hydrophobic interactions and π-stacking in protein binding.

The isomeric SMILES string, \text{C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O, confirms the L-configuration of all residues. This stereochemistry is critical for biological activity, as D-enantiomers often exhibit reduced or altered interactions with enzymes and receptors.

Table 1: Key physicochemical properties of Ser-Pro-Phe

PropertyValue
Molecular formulaC17H23N3O5\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}_5
Molecular weight349.4 g/mol
IUPAC name(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
CAS registry number23827-76-1
SolubilityHydrophilic (serine) and hydrophobic (phenylalanine) domains suggest amphipathic behavior

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing Ser-Pro-Phe, utilizing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:

  • Resin activation: Wang or Rink amide resins are functionalized with the C-terminal phenylalanine.

  • Sequential coupling: Proline and serine are added using carbodiimide activators (e.g., HBTU, HATU) and bases (e.g., DIEA).

  • Deprotection and cleavage: TFA (trifluoroacetic acid) removes side-chain protecting groups and releases the peptide from the resin.

Yield optimization requires careful control of coupling efficiency, particularly for proline, whose cyclic structure can sterically hinder reaction kinetics.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS offers an alternative for large-scale production, though it demands precise purification after each coupling step. Advantages include:

  • Compatibility with heat-sensitive residues.

  • Easier monitoring of intermediate products via HPLC or mass spectrometry.

Biological and Pharmacological Insights

Cardiovascular Implications

Studies on L-phenylalanine alone demonstrate its antihypertensive effects in Dahl salt-sensitive (SS) rats. Supplementation (50 mg/kg/day) reduced systolic blood pressure by 15–20 mmHg, attributed to:

  • Increased endothelial nitric oxide (NO) synthesis via GTP cyclohydrolase I (GCH1) upregulation .

  • Reduced superoxide production, mitigating oxidative stress in renal and vascular tissues .

Whether Ser-Pro-Phe retains these effects requires investigation, but the tripeptide’s structure may enhance targeted delivery to endothelial cells.

Industrial and Cosmetic Applications

Skincare Formulations

Ser-Pro-Phe’s amphipathic nature makes it suitable for:

  • Moisturization: Serine’s hydroxyl group binds water, improving stratum corneum hydration.

  • Anti-aging: Proline stimulates collagen synthesis, reducing wrinkle depth by up to 18% in clinical models.

Table 2: Comparison with cosmetic peptides

PeptideKey FeaturesTarget Application
Ser-Pro-PheAmphipathic, collagen stabilizationMoisturizers, anti-aging
Palmitoyl pentapeptideStimulates fibroblast proliferationWrinkle reduction
Acetyl hexapeptide-8Inhibits neurotransmitter releaseMuscle relaxation

Challenges and Future Directions

Bioavailability Optimization

Oral administration of Ser-Pro-Phe faces enzymatic degradation in the gastrointestinal tract. Strategies under exploration include:

  • Nanoencapsulation: Lipid nanoparticles (LNPs) improve intestinal absorption by 40–60% in preclinical trials.

  • Structural analogs: Substituting D-amino acids at cleavage-prone sites to resist proteolysis.

Toxicological Profiling

No acute toxicity data exist for Ser-Pro-Phe, but constituent amino acids are generally recognized as safe (GRAS) at doses ≤5 g/day . Chronic exposure studies are needed to assess renal and hepatic impacts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator